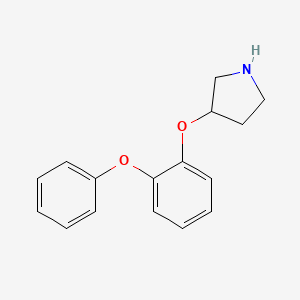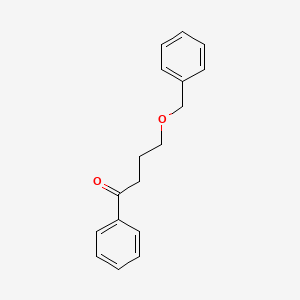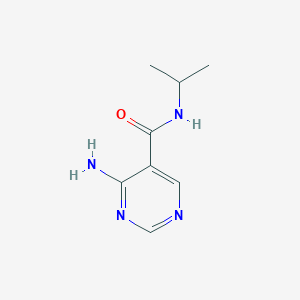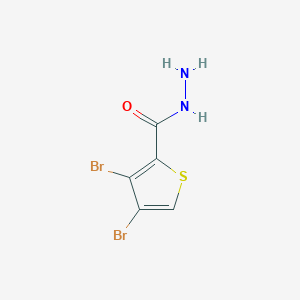
Clindamycin 3-Palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:
Dissolution: Clindamycin is dissolved in a suitable solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.
Recrystallization: The purified product is recrystallized to obtain this compound in its final form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.
Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.
Bulk purification: Techniques such as large-scale chromatography are used to purify the product.
Final processing: The product is recrystallized and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Clindamycin 3-Palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
Hydrolysis: Produces clindamycin and palmitic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Clindamycin 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the formulation of pharmaceutical products for better bioavailability and efficacy
Mecanismo De Acción
Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Clindamycin Phosphate: A prodrug used for injectable formulations.
Lincomycin: The parent compound from which clindamycin is derived
Uniqueness
Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .
Propiedades
Fórmula molecular |
C34H63ClN2O6S |
|---|---|
Peso molecular |
663.4 g/mol |
Nombre IUPAC |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
Clave InChI |
ZGCNMHQDCCSXMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)




![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

